molecular formula C11H15ClO3 B13204916 Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate

Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate

Cat. No.: B13204916
M. Wt: 230.69 g/mol
InChI Key: BSEQNTQIUUFVIA-UHFFFAOYSA-N
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Description

Methyl 3’-chlorospiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spiro structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigid and stable framework. The presence of the oxirane ring and the chlorospiro moiety adds to its chemical versatility, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3’-chlorospiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane derivatives with excellent yields and enantioselectivities .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-chlorospiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened under oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can lead to the formation of diols, while substitution of the chlorine atom can yield various substituted derivatives.

Scientific Research Applications

Methyl 3’-chlorospiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3’-chlorospiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3’-chlorospiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate is unique due to its spiro structure and the presence of both an oxirane ring and a chlorine atom. This combination of features provides it with distinct chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15ClO3

Molecular Weight

230.69 g/mol

IUPAC Name

methyl 2'-chlorospiro[bicyclo[2.2.2]octane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C11H15ClO3/c1-14-9(13)11(12)10(15-11)6-7-2-4-8(10)5-3-7/h7-8H,2-6H2,1H3

InChI Key

BSEQNTQIUUFVIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2(O1)CC3CCC2CC3)Cl

Origin of Product

United States

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